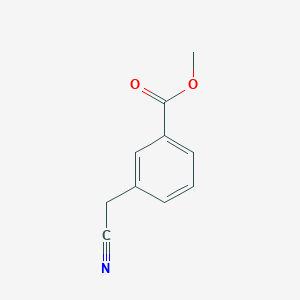

Methyl 3-(cyanomethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-(cyanomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(cyanomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNUGLQVCGENEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445310 | |

| Record name | Methyl 3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68432-92-8 | |

| Record name | Methyl 3-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methy-3-(Cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 3-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3-(cyanomethyl)benzoate. The information is curated for professionals in research and development who require accurate physical data for experimental design, process development, and quality control. This document presents quantitative data in a clear tabular format, details standard experimental protocols for property determination, and includes a workflow visualization for the physical characterization of a chemical compound.

Core Physical and Chemical Properties

Methyl 3-(cyanomethyl)benzoate is a versatile intermediate in organic synthesis.[1] Its physical characteristics are crucial for handling, reaction setup, and purification processes.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical properties of Methyl 3-(cyanomethyl)benzoate compiled from various sources. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 175.18 g/mol | [3][4][5] |

| Boiling Point | 314.1 ± 25.0 °C at 760 mmHg (Predicted) | [1][2] |

| 314.059 °C at 760 mmHg (Predicted) | [6][7][8] | |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [1][6][7] |

| 1.1 ± 0.1 g/cm³ | [2] | |

| Melting Point | Not Available (Described as a low melting point solid) | [2] |

| Appearance | Colorless to light yellow liquid/oil or low melting point solid | [1] |

| Refractive Index | 1.531 | [7][8] |

| Flash Point | 146.515 °C | [6] |

| Vapor Pressure | 0 mmHg at 25°C | [6][7] |

| Storage Temperature | Room Temperature (Sealed and dry) | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of a liquid or low-melting-point solid organic compound such as Methyl 3-(cyanomethyl)benzoate.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can indicate the purity of a liquid. The Thiele tube method is a common and effective technique for its determination.[2][4]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Fusion tube (small test tube)

-

Heating source (Bunsen burner or hot plate)

-

Liquid paraffin or silicone oil

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with liquid paraffin or silicone oil to a level just above the side arm.

-

Place a small amount (a few milliliters) of Methyl 3-(cyanomethyl)benzoate into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and fusion tube assembly in the Thiele tube, making sure the heat-transfer liquid covers the sample.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4] Record this temperature.

Determination of Density (Pycnometer Method)

For precise density measurements of liquids, a pycnometer (specific gravity bottle) is used. This method provides higher accuracy than using a graduated cylinder.[9]

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

The sample liquid (Methyl 3-(cyanomethyl)benzoate)

-

Deionized water (for calibration)

Procedure:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with deionized water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m₂).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the specific temperature: V = (m₂ - m₁) / ρ_water.[9]

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with Methyl 3-(cyanomethyl)benzoate.

-

Follow the same procedure of thermal equilibration in the water bath, drying, and weighing. Record the mass of the pycnometer filled with the sample (m₃).

-

-

Calculation:

-

The mass of the sample is m_sample = m₃ - m₁.

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = m_sample / V.[9]

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance and is a characteristic property. An Abbe refractometer is the standard instrument for this measurement.[10]

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

The sample liquid (Methyl 3-(cyanomethyl)benzoate)

-

A suitable solvent for cleaning (e.g., acetone or ethanol) and lens paper

Procedure:

-

Turn on the refractometer's light source and the constant temperature water circulator set to a standard temperature (e.g., 20°C).

-

Clean the surfaces of the illuminating and refracting prisms with a soft tissue moistened with acetone or ethanol and allow them to dry.[10]

-

Using a dropper, place a few drops of Methyl 3-(cyanomethyl)benzoate onto the surface of the lower prism.

-

Close the prisms together firmly.

-

Look through the eyepiece and turn the coarse adjustment knob until the boundary between the light and dark fields is visible.

-

Adjust the chromaticity compensator to eliminate any color fringe at the boundary, making the dividing line sharp and clear.

-

Use the fine adjustment knob to center the boundary line exactly on the crosshairs of the eyepiece.

-

Press the "read" button or look at the scale to obtain the refractive index value.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a new or uncharacterized chemical compound.

Caption: Workflow for the physical characterization of a chemical compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 6. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. davjalandhar.com [davjalandhar.com]

Methyl 3-(cyanomethyl)benzoate chemical structure and CAS number 68432-92-8

An In-depth Technical Guide to Methyl 3-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(cyanomethyl)benzoate is a chemical compound with the CAS number 68432-92-8.[1][2][3] It is recognized for its role as a key intermediate in organic synthesis, particularly in the pharmaceutical industry.[4][5] Its molecular structure incorporates a benzene ring substituted with a methyl ester group and a cyanomethyl group at the meta position. This bifunctional nature, featuring reactive cyano and ester groups, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4][5]

The IUPAC name for this compound is methyl 3-(cyanomethyl)benzoate.[2][6] It is also known by synonyms such as 3-(cyanomethyl)benzoic acid methyl ester.[1] The molecular formula is C₁₀H₉NO₂.[1][6]

Chemical Structure:

-

SMILES: COC(=O)C1=CC=CC(=C1)CC#N[6]

-

InChI: InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5H2,1H3[2][6]

Physicochemical Properties

A summary of the key quantitative data for methyl 3-(cyanomethyl)benzoate is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 68432-92-8 | [1][2][3][6] |

| Molecular Weight | 175.18 g/mol | [1][6][7] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][6] |

| Physical Form | Pale-yellow to yellow-brown or red liquid | |

| Purity | Typically ≥95% | [8][9] |

| Boiling Point | 314.1 ± 25.0 °C (Predicted) | [3][9] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [3][10] |

| Storage Temperature | Room Temperature, sealed in a dry place | [3][11] |

Experimental Protocols: Synthesis

Methyl 3-(cyanomethyl)benzoate can be synthesized through various routes. A common and industrially applicable method starts from m-toluic acid and involves a multi-step process.[5][12][13][14] Another prevalent method is the nucleophilic substitution of a halogenated methyl benzoate.[5]

Synthesis from m-Toluic Acid

This procedure involves acylation, chlorination, esterification, and cyanation.[5][12][13][14]

Experimental Workflow Diagram:

Caption: Synthesis workflow for Methyl 3-(cyanomethyl)benzoate from m-Toluic Acid.

Detailed Methodology:

-

Acylation: m-Toluic acid is placed in an acylation vessel. An excess of thionyl chloride is added, and the mixture is heated to a temperature between 60-100°C to produce m-toluoyl chloride.[12][13] Excess thionyl chloride is recovered by distillation.[12]

-

Chlorination: The resulting m-toluoyl chloride is transferred to a chlorination reactor. Liquid chlorine is introduced while maintaining the temperature between 110-170°C.[12][13] This step converts the methyl group to a chloromethyl group, yielding m-(chloromethyl)benzoyl chloride.[13] Unreacted m-toluoyl chloride can be recovered via distillation and re-chlorinated.[12]

-

Esterification: The m-(chloromethyl)benzoyl chloride is then pumped into an esterification reactor. Anhydrous methanol is added dropwise to carry out the esterification reaction, producing methyl 3-(chloromethyl)benzoate.[12][13] Excess methanol can be distilled off for reuse.[12]

-

Cyanation: The methyl 3-(chloromethyl)benzoate is subjected to a cyanation reaction. This is typically achieved by reacting it with sodium cyanide in a solvent such as toluene or methanol under reflux conditions.[5][12] A phase transfer catalyst may be employed to improve reaction efficiency.[5] After the reaction is complete (e.g., refluxing for 2 hours), the mixture is cooled, and the final product, methyl 3-(cyanomethyl)benzoate, is extracted using water and toluene.[12] The product is then purified by distillation under reduced pressure.[12]

Synthesis from Methyl 3-(bromomethyl)benzoate

This method involves a direct nucleophilic substitution reaction.[3][7]

Experimental Workflow Diagram:

Caption: Nucleophilic substitution route to Methyl 3-(cyanomethyl)benzoate.

Detailed Methodology:

-

A mixture of 3-bromomethyl-benzoic acid methyl ester (e.g., 3.00 g, 13.10 mmol) and potassium cyanide (e.g., 1.02 g, 15.71 mmol) is prepared in a suitable solvent like DMF (25 mL).[7] Alternatively, acetonitrile can be used as the solvent with the addition of a catalyst like 18-crown-6.[3]

-

The reaction mixture is heated to 40-45°C for a period (e.g., 45 minutes) and then stirred at room temperature for an extended time (e.g., 18 hours).[7] The reaction progress can be monitored, and if necessary, additional potassium cyanide can be added followed by further heating.[7]

-

Upon completion, water is added to the reaction mixture, and the product is extracted with an organic solvent like ethyl acetate.[7]

-

The combined organic layers are washed with brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.[7]

-

The crude product is purified using flash chromatography to yield pure methyl 3-(cyanomethyl)benzoate.[7]

Applications in Drug Development

Methyl 3-(cyanomethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceuticals.[4][5] Its utility is particularly notable in the creation of non-steroidal anti-inflammatory drugs (NSAIDs), cardiovascular medicines, antibiotics, and neural system regulators.[5][15][16]

-

Ketoprofen Synthesis: It serves as a key starting material for an economical and environmentally favorable synthetic route to Ketoprofen, a widely used NSAID.[5][13][17]

-

Cardiovascular Drugs: The compound has been used in the preparation of cardiovascular drugs such as XR-9051.[5][15]

The presence of both the nitrile and methyl ester groups allows for a wide range of chemical modifications, making it an adaptable scaffold for building the complex molecular architectures required for therapeutically active agents.[5]

References

- 1. scbt.com [scbt.com]

- 2. Methyl (3-cyanomethyl)benzoate | 68432-92-8 [sigmaaldrich.com]

- 3. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [m.chemicalbook.com]

- 4. cphi-online.com [cphi-online.com]

- 5. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 6. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 8. 68432-92-8 Methyl 3-(cyanomethyl)benzoate AKSci J52583 [aksci.com]

- 9. Methyl 3-(cyanomethyl)benzoate | CAS#:68432-92-8 | Chemsrc [chemsrc.com]

- 10. methyl 3-(cyanomethyl) benzoate, CAS No. 68432-92-8 - iChemical [ichemical.com]

- 11. 68432-92-8|Methyl 3-(cyanomethyl)benzoate|BLD Pharm [bldpharm.com]

- 12. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 13. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 14. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 15. CN101891649A - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 16. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]

- 17. Methyl 3-(1-cyanoethyl)benzoate | 146257-39-8 | Benchchem [benchchem.com]

Spectroscopic Characterization of Methyl 3-(cyanomethyl)benzoate: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for Methyl 3-(cyanomethyl)benzoate, a versatile intermediate in organic synthesis.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The structural elucidation of Methyl 3-(cyanomethyl)benzoate is corroborated by data from ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry. These findings are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl 3-(cyanomethyl)benzoate

| ¹H NMR (300 MHz, DMSO-d₆) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| δ 3.88 | s | - | 3H | -OCH₃ | ||

| δ 4.17 | s | - | 2H | -CH₂CN | ||

| δ 7.57 | t | 7.6 | 1H | Ar-H | ||

| δ 7.61 - 7.69 | m | - | 1H | Ar-H | ||

| δ 7.88 - 7.95 | m | - | 1H | Ar-H | ||

| δ 7.97 | br s | - | 1H | Ar-H | ||

| ¹³C NMR (Predicted) | Carbon Type | Chemical Shift (δ, ppm) | ||||

| Methylene (-CH₂CN) | 20 - 25 | |||||

| Methyl (-OCH₃) | 52 - 55 | |||||

| Aromatic/Carbonyl | Not specified |

Data sourced from ChemicalBook and Benchchem.[1][2]

Table 2: Infrared (IR) Spectroscopic Data for Methyl 3-(cyanomethyl)benzoate

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2900 - 3000 | Medium |

| Nitrile C≡N Stretch | 2240 - 2260 | Medium |

| Ester C=O Stretch | 1715 - 1735 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1200 - 1300 | Strong |

Predicted data sourced from Benchchem.[2]

Table 3: Mass Spectrometry (MS) Data for Methyl 3-(cyanomethyl)benzoate

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Predicted Monoisotopic Mass [M]⁺ | ~175.0633 g/mol |

| GC-MS Top Peak (m/z) | 144 |

| GC-MS 2nd Highest Peak (m/z) | 89 |

| GC-MS 3rd Highest Peak (m/z) | 116 |

Data sourced from PubChem and Benchchem.[2][3]

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS spectra for a compound such as Methyl 3-(cyanomethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-25 mg of Methyl 3-(cyanomethyl)benzoate for a ¹H NMR spectrum, and 50-100 mg for a ¹³C NMR spectrum.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice.[1][6]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, high-quality NMR tube.[4][5] Gentle vortexing or sonication can aid dissolution.[5]

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

Data Acquisition:

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize its homogeneity and improve spectral resolution.[5]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to optimize signal detection.[5]

-

Acquisition: Set the appropriate acquisition parameters, such as the number of scans and relaxation delay, and initiate the experiment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Liquid Film Method):

-

As Methyl 3-(cyanomethyl)benzoate is a liquid at room temperature, a simple method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

-

The plates are then pressed together to form a thin liquid film.

Data Acquisition:

-

Background Spectrum: A background spectrum of the empty sample holder is recorded first to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's beam path, and the IR spectrum is recorded. The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups. For Methyl 3-(cyanomethyl)benzoate, key bands include the C≡N stretch (around 2240-2260 cm⁻¹) and the C=O stretch of the ester (around 1715-1735 cm⁻¹).[2] Conjugation with the aromatic ring can slightly lower the frequency of the C≡N stretch.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8]

Sample Preparation and Introduction:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of about 1 mg/mL.[9] Further dilute this solution to the low microgram per mL range.[9]

-

Sample Introduction: The prepared solution can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]

Data Acquisition:

-

Ionization: The sample molecules are ionized. Common methods include Electron Impact (EI) or Electrospray Ionization (ESI).[9][10] EI often leads to fragmentation of the molecule, providing structural information.[10]

-

Mass Analysis: The resulting ions are separated in a mass analyzer based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using NMR, IR, and MS.

Caption: Workflow for the spectroscopic characterization of Methyl 3-(cyanomethyl)benzoate.

References

- 1. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [m.chemicalbook.com]

- 2. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 3. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. methyl 3-(cyanomethyl) benzoate, CAS No. 68432-92-8 - iChemical [ichemical.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 11. fiveable.me [fiveable.me]

The Activated Methylene Group of Methyl 3-(cyanomethyl)benzoate: A Hub of Reactivity for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-(cyanomethyl)benzoate is a versatile bifunctional molecule that holds significant potential in the landscape of organic synthesis and drug discovery. Its unique structural architecture, featuring an activated methylene group, a nitrile, and a methyl ester, provides multiple avenues for chemical modification. This guide delves into the core reactivity of the active methylene group, offering a comprehensive overview of its properties, key reactions, and detailed experimental protocols. The strategic manipulation of this reactive center allows for the construction of complex molecular frameworks, making it a valuable building block for novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

Methyl 3-(cyanomethyl)benzoate is a colorless to light yellow liquid at room temperature. A summary of its key physical and spectroscopic properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 175.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 314.1 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa (Active Methylene) | 20 - 25 (Estimated) | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 300 MHz): δ 7.97 (s, 1H), 7.88 - 7.95 (m, 1H), 7.61 - 7.69 (m, 1H), 7.57 (t, J = 7.6 Hz, 1H), 4.17 (s, 2H), 3.88 (s, 3H).[1]

-

Predicted IR Frequencies (cm⁻¹):

-

Aromatic C-H Stretch: 3000 - 3100 (Medium)

-

Aliphatic C-H Stretch (-CH₂-): 2900 - 3000 (Medium)

-

Nitrile C≡N Stretch: 2240 - 2260 (Medium)

-

Ester C=O Stretch: 1715 - 1735 (Strong)

-

Aromatic C=C Stretch: 1450 - 1600 (Medium-Strong)

-

Ester C-O Stretch: 1200 - 1300 (Strong)[2]

-

-

Mass Spectrometry (MS): Predicted monoisotopic mass of the molecular ion [M]⁺ is approximately 175.0633 g/mol .[2]

Synthesis of Methyl 3-(cyanomethyl)benzoate

The two primary synthetic routes to Methyl 3-(cyanomethyl)benzoate are outlined below.

From m-Toluic Acid

A robust and industrially scalable synthesis begins with m-toluic acid, proceeding through a multi-step sequence of acylation, chlorination, esterification, and cyanation.[3][4][5]

From Methyl 3-(bromomethyl)benzoate

A common laboratory-scale synthesis involves the nucleophilic substitution of a halide with a cyanide salt.[1]

Reactivity of the Active Methylene Group

The methylene (-CH₂-) group in Methyl 3-(cyanomethyl)benzoate is flanked by two electron-withdrawing groups: the nitrile (-CN) and the 3-(methoxycarbonyl)phenyl ring. This positioning significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base to form a resonance-stabilized carbanion.[2] This carbanion is a potent nucleophile and serves as the key intermediate in a variety of carbon-carbon bond-forming reactions.

Alkylation

The carbanion generated from Methyl 3-(cyanomethyl)benzoate can readily undergo alkylation with various electrophiles, such as alkyl halides. This reaction is fundamental for introducing alkyl chains at the α-position to the nitrile.

Representative Experimental Protocol (Adapted from Alkylation of Benzyl Cyanide):

Materials:

-

Methyl 3-(cyanomethyl)benzoate (1.0 eq)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

-

Strong base (e.g., Sodium hydride (NaH), Sodium amide (NaNH₂), or Potassium tert-butoxide) (1.1 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the strong base and the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Methyl 3-(cyanomethyl)benzoate in the anhydrous solvent to the cooled suspension.

-

Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add the alkyl halide dropwise.

-

Allow the reaction to proceed at room temperature overnight, or gently heat if required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Yields for Alkylation of Benzyl Cyanide):

| Alkylating Agent | Base | Solvent | Yield |

| Methyl Iodide | NaH | DMF | High |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Good to High |

| Isopropyl Bromide | NaNH₂ | Liquid NH₃ | Moderate |

Note: Yields are highly dependent on the specific substrate, base, solvent, and reaction conditions.

Acylation

The active methylene group can also be acylated using acylating agents like acid chlorides or anhydrides in the presence of a suitable base. This reaction provides access to β-keto nitriles, which are valuable synthetic intermediates.

Representative Experimental Protocol (Adapted from Acylation of Active Methylene Compounds):

Materials:

-

Methyl 3-(cyanomethyl)benzoate (1.0 eq)

-

Acylating agent (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA)) (2.2 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-(cyanomethyl)benzoate in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the strong base (e.g., a solution of LDA in THF) to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add the acylating agent dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Knoevenagel Condensation

The active methylene group of Methyl 3-(cyanomethyl)benzoate can participate in Knoevenagel condensation with aldehydes and ketones, typically catalyzed by a weak base such as piperidine or ammonium acetate. This reaction is a powerful method for the formation of carbon-carbon double bonds.

Representative Experimental Protocol (Adapted from Knoevenagel Condensation with Aryl Aldehydes):

Materials:

-

Methyl 3-(cyanomethyl)benzoate (1.0 eq)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Catalyst (e.g., Piperidine, Ammonium acetate) (catalytic amount)

-

Solvent (e.g., Ethanol, Toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-(cyanomethyl)benzoate and the aromatic aldehyde in the chosen solvent.

-

Add a catalytic amount of the base to the solution.

-

Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data (Representative Yields for Knoevenagel Condensation of Aryl Aldehydes with Malononitrile):

| Aldehyde | Catalyst | Solvent | Yield |

| Benzaldehyde | Piperidine | Ethanol | >90% |

| 4-Chlorobenzaldehyde | Ammonium Acetate | Toluene | >95% |

| 4-Nitrobenzaldehyde | Ni(NO₃)₂·6H₂O | Water | >95% |

Note: The reactivity of Methyl 3-(cyanomethyl)benzoate in Knoevenagel condensations is expected to be comparable to other arylacetonitriles.

Other Reactions of Methyl 3-(cyanomethyl)benzoate

Beyond the reactivity of the active methylene group, the nitrile and ester functionalities also offer opportunities for chemical transformations.

Nitrile Group Reactions

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions.[2]

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[2]

Ester Group Reactions

-

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[2]

-

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.

-

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.[2]

Conclusion

The active methylene group in Methyl 3-(cyanomethyl)benzoate is a key functional handle that enables a wide array of synthetic transformations. Its facile deprotonation to form a nucleophilic carbanion allows for the construction of new carbon-carbon bonds through alkylation, acylation, and condensation reactions. This, coupled with the reactivity of the nitrile and ester moieties, makes Methyl 3-(cyanomethyl)benzoate a highly valuable and versatile building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The experimental protocols provided, adapted from closely related systems, offer a solid foundation for the exploration of its synthetic utility. Further investigation into the specific quantitative aspects of its reactivity will undoubtedly continue to expand its applications in modern organic synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrolysis and Saponification of Methyl 3-(cyanomethyl)benzoate

This document provides a comprehensive technical overview of the chemical reactions—hydrolysis and saponification—involving Methyl 3-(cyanomethyl)benzoate. This compound is a valuable intermediate in organic synthesis due to its multiple reactive sites: a methyl ester, a nitrile group, and an activated methylene bridge.[1] Understanding its behavior under hydrolytic conditions is crucial for its application in the synthesis of pharmaceuticals and other fine chemicals.

Reaction Mechanisms and Pathways

Methyl 3-(cyanomethyl)benzoate possesses two functional groups susceptible to hydrolysis: the ester and the nitrile. The reaction conditions, specifically the pH, dictate the products and intermediates.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is the irreversible hydrolysis of the ester group in the presence of a base, such as sodium hydroxide (NaOH).[1][2] This reaction is typically faster than the hydrolysis of the nitrile group. The process begins with a nucleophilic attack by a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate.[1][2] This intermediate then collapses, eliminating the methoxide ion and forming 3-(cyanomethyl)benzoic acid. The methoxide ion subsequently deprotonates the carboxylic acid, driving the reaction to completion to yield the carboxylate salt.[1]

Under more vigorous basic conditions (e.g., elevated temperature or prolonged reaction times), the nitrile group can also undergo hydrolysis. The hydroxide ion attacks the electrophilic carbon of the nitrile, eventually forming an amide intermediate, which is then further hydrolyzed to a carboxylate. This results in the formation of a dicarboxylate salt.[3][4]

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, both the ester and nitrile groups can be hydrolyzed. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1] Similarly, the nitrile group is protonated, which activates it for attack by water.[5][6]

In both acid- and base-catalyzed hydrolysis of the nitrile, an amide is formed as an intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[3][4] The complete hydrolysis under acidic conditions yields 3-(carboxymethyl)benzoic acid and an ammonium salt.[3]

References

- 1. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. youtube.com [youtube.com]

A Technical Guide to the Selective and Comprehensive Reduction of Methyl 3-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reduction of Methyl 3-(cyanomethyl)benzoate, a versatile intermediate in pharmaceutical and fine chemical synthesis. The presence of both a nitrile and an ester group on the same molecule presents a unique challenge and opportunity for selective or simultaneous reduction, leading to a variety of valuable synthons. This document outlines detailed experimental protocols, presents quantitative data for analogous transformations, and visualizes the reaction pathways to aid in the strategic design of synthetic routes.

Introduction

Methyl 3-(cyanomethyl)benzoate is a key building block in the synthesis of various active pharmaceutical ingredients and complex organic molecules. Its bifunctional nature, containing both a nitrile and a methyl ester, allows for diverse chemical modifications. The selective reduction of one functional group in the presence of the other, or the simultaneous reduction of both, opens pathways to a range of important intermediates, including amino esters, amino alcohols, and cyano alcohols. This guide details the primary methodologies to achieve these transformations, providing researchers with the necessary information to select the optimal conditions for their specific synthetic goals.

Selective Reduction of the Nitrile Group

The selective reduction of the nitrile group in Methyl 3-(cyanomethyl)benzoate to a primary amine, while preserving the ester functionality, is a valuable transformation for the synthesis of amino ester derivatives. Catalytic hydrogenation and chemical reduction with borane derivatives are the most effective methods to achieve this chemoselectivity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and efficient method for the selective reduction of nitriles. The choice of catalyst and reaction conditions is crucial to prevent the reduction of the ester group.[1][2]

Table 1: Reagents and Conditions for Selective Nitrile Reduction

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Pressure | Typical Yield | Selectivity | Reference |

| Raney Nickel, H₂ | Methanol, aq. Ammonia | 25-70 | 50-70 psi | Good to Excellent | High for Nitrile | [3] |

| 10% Pd/C, H₂ | Methanol | 25 | 1 atm | ~99% (on analogous substrate) | High for Nitrile | [2] |

| Raney Cobalt, H₂ | - | - | - | Good | High for Nitrile | [2] |

| Raney Ni, KBH₄ | Ethanol | Room Temp. | Atmospheric | >80% | High for Nitrile | [1] |

| Raney Ni, HCOOH·N₂H₄ | Methanol | Room Temp. | Atmospheric | 90-95% | High for Nitrile | [4] |

-

Preparation: To a high-pressure reaction vessel, add Methyl 3-(cyanomethyl)benzoate (1 eq.), methanol as the solvent, and a catalytic amount of aqueous ammonia (10-12%).

-

Catalyst Addition: Carefully add Raney Nickel (a slurry in water, ~10-20% by weight of the substrate) to the reaction mixture under an inert atmosphere.

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 65-70 psi with hydrogen.

-

Heating and Stirring: Heat the mixture to 50-70°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 3-(aminomethyl)benzoate. Purify further by column chromatography if necessary.

Caption: Selective Nitrile Reduction Pathway

Chemical Reduction with Borane Derivatives

Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to selectively reduce nitriles that are activated by electron-withdrawing groups, making it a suitable candidate for the reduction of Methyl 3-(cyanomethyl)benzoate.[5][6][7]

-

Reagent Preparation: Prepare diisopropylaminoborane [BH₂(N(iPr)₂)] in situ or use a commercially available solution.

-

Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve Methyl 3-(cyanomethyl)benzoate (1 eq.) in anhydrous THF.

-

Addition of Reducing Agent: Add a solution of diisopropylaminoborane (1.1 eq.) in THF to the reaction mixture at room temperature.

-

Catalyst Addition: Add a catalytic amount of Lithium Borohydride (LiBH₄) (e.g., 0.1 eq.).

-

Reaction: Stir the reaction mixture at 25°C. The presence of the electron-withdrawing ester group is expected to facilitate the reduction of the nitrile.

-

Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.

-

Isolation: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Selective Reduction of the Ester Group

The chemoselective reduction of the ester group to a primary alcohol while leaving the nitrile group intact is a challenging but achievable transformation. Lithium borohydride is a reagent of choice for this purpose as it is known to reduce esters but is generally unreactive towards nitriles.[8][9][10]

Table 2: Reagents and Conditions for Selective Ester Reduction

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Yield | Selectivity | Reference |

| Lithium Borohydride (LiBH₄) | THF, Diethyl ether | 0 - Room Temp. | Good | High for Ester | [8][10] |

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve Methyl 3-(cyanomethyl)benzoate (1 eq.) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Add Lithium Borohydride (LiBH₄) (1.5 - 2.0 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up: Cool the reaction mixture back to 0°C and quench the excess LiBH₄ by the slow and careful addition of 1M HCl.

-

Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-(cyanomethyl)benzyl alcohol. Purify by column chromatography.

Caption: Selective Ester Reduction Pathway

Simultaneous Reduction of Nitrile and Ester Groups

For the synthesis of amino alcohols, the simultaneous reduction of both the nitrile and ester functionalities is required. This is typically achieved using a powerful, non-selective reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[11][12][13]

Table 3: Reagents and Conditions for Simultaneous Reduction

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Typical Yield | Selectivity | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 - Room Temp. | Good to Excellent | Non-selective | [11][12] |

-

Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (3-4 eq.) in anhydrous THF.

-

Cooling: Cool the suspension to 0°C with an ice bath.

-

Substrate Addition: Slowly add a solution of Methyl 3-(cyanomethyl)benzoate (1 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The addition should be exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-(aminomethyl)benzyl alcohol. Purify by crystallization or column chromatography.

Caption: Simultaneous Reduction Pathway

Summary of Reduction Pathways

The choice of reducing agent and reaction conditions allows for the selective or comprehensive reduction of the functional groups in Methyl 3-(cyanomethyl)benzoate, providing access to a variety of valuable synthetic intermediates.

Caption: Overview of Reduction Pathways

Conclusion

This guide has detailed the primary methodologies for the selective and comprehensive reduction of Methyl 3-(cyanomethyl)benzoate. By carefully selecting the appropriate reducing agent and controlling the reaction conditions, researchers can effectively synthesize a range of valuable intermediates, including amino esters, cyano alcohols, and amino alcohols. The provided experimental protocols and reaction pathway visualizations serve as a valuable resource for chemists in the fields of drug discovery and fine chemical synthesis, enabling the efficient and strategic development of new synthetic routes. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for specific applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. acs.org [acs.org]

- 10. Novel functional group selectivity in reductions with lithium borohydride in mixed solvents containing methanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. adichemistry.com [adichemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 3-(cyanomethyl)benzoate

Introduction

Methyl 3-(cyanomethyl)benzoate, with the molecular formula C₁₀H₉NO₂, is a significant chemical intermediate in organic synthesis.[1][2] Its importance lies in the versatile reactivity of its distinct functional groups: the nitrile (-C≡N), the methyl ester (-COOCH₃), the activated methylene bridge (-CH₂-), and the aromatic ring.[3] This unique combination allows for a multitude of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and fine chemicals.[1] For instance, it serves as a key starting material for an economical and environmentally favorable synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[3][4] This guide provides a detailed overview of the core chemical reactions of Methyl 3-(cyanomethyl)benzoate, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and professionals in drug development.

Synthesis of Methyl 3-(cyanomethyl)benzoate

The synthesis of Methyl 3-(cyanomethyl)benzoate is primarily achieved through two main routes: nucleophilic substitution on a halogenated precursor and a multi-step synthesis from m-toluic acid.

Nucleophilic Substitution

One of the most common laboratory-scale methods involves the nucleophilic substitution of a halide (typically bromide) from a methyl 3-(halomethyl)benzoate precursor using an alkali metal cyanide.[3][5] The reaction leverages the good leaving group ability of the halide to introduce the cyanomethyl moiety.[3]

Table 1: Quantitative Data for Nucleophilic Substitution Synthesis [5]

| Parameter | Value |

| Starting Material | Methyl 3-(bromomethyl)benzoate |

| Reagent | Potassium Cyanide (KCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 40-45°C |

| Reaction Time | ~42 hours (total heating time) |

| Molar Ratio (KCN:Substrate) | Initially 1.2:1, with a later addition |

| Yield | ~59% (based on 1.36 g product from 3.00 g starting material) |

Experimental Protocol: Synthesis via Nucleophilic Substitution [5]

-

A mixture of methyl 3-(bromomethyl)benzoate (3.00 g, 13.10 mmol), potassium cyanide (1.02 g, 15.71 mmol), and DMF (25 mL) is prepared in a suitable reaction vessel.

-

The mixture is heated to 40-45°C for 45 minutes and then stirred at room temperature for 18 hours.

-

The reaction is subsequently heated at 40°C for 24 hours.

-

After cooling to room temperature, additional potassium cyanide (1.02 g, 15.71 mmol) is added.

-

The reaction is heated again at 40°C for 18 hours and then cooled.

-

Water (25 mL) is added to the reaction mixture.

-

The product is extracted with ethyl acetate (3 x 25 mL).

-

The combined organic layers are washed with 1N LiCl solution followed by brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography (9:1 to 4:1 hexanes:EtOAc) to yield Methyl 3-(cyanomethyl)benzoate (1.36 g).

Multi-step Synthesis from m-Toluic Acid

An industrially applicable synthesis starts from m-toluic acid, involving a sequence of acylation, chlorination, esterification, and finally, cyanation.[4][6][7] This method is advantageous for large-scale production due to lower-cost starting materials.[4]

Table 2: Reaction Conditions for Multi-step Synthesis [4][7]

| Step | Reagents | Temperature | Yield |

| Acylation | m-Toluic acid, Thionyl chloride (SOCl₂) | 60-100°C | High |

| Chlorination | m-Toluoyl chloride, Liquid chlorine (Cl₂) | 110-170°C | - |

| Esterification | m-Chloromethylbenzoyl chloride, Methanol | 30-65°C | - |

| Cyanation | Methyl 3-(chloromethyl)benzoate, NaCN, Toluene/Methanol, Phase Transfer Catalyst | 35-90°C (Reflux) | 85-93% |

Experimental Protocol: Cyanation Step [4]

-

A cyanation reaction kettle is charged with a solvent (e.g., methanol or toluene), sodium cyanide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide).

-

The mixture is heated to reflux (e.g., 65°C in methanol).

-

The esterified product, Methyl 3-(chloromethyl)benzoate, is added dropwise to the refluxing mixture.

-

The reaction is maintained at reflux for 0.5-3 hours to produce Methyl 3-(cyanomethyl)benzoate.

-

After the reaction is complete, the mixture is cooled.

-

Water and toluene are added to extract the product.

-

The solvent is distilled off for recycling, and the final product is collected by distillation under reduced pressure.

Reactions of the Nitrile Functional Group

The cyano group is highly versatile and can undergo hydrolysis to form carboxylic acids or amides, and reduction to form primary amines.[3]

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[3] This transformation proceeds through an initial hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3] This reaction converts Methyl 3-(cyanomethyl)benzoate into a derivative of 3-(carboxymethyl)benzoic acid.

Experimental Protocol: General Acid-Catalyzed Nitrile Hydrolysis

-

Methyl 3-(cyanomethyl)benzoate is dissolved in an aqueous acidic solution (e.g., aqueous HCl or H₂SO₄).

-

The mixture is heated to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the carboxylic acid product may precipitate.

-

The product is isolated by filtration, washed with cold water, and dried. If the product is soluble, it is extracted with a suitable organic solvent.

Reduction of the Nitrile Group

The reduction of the nitrile group is a fundamental transformation that yields a primary amine.[3] This can be achieved using various methods, most notably catalytic hydrogenation or complex metal hydrides.[3][8] This reaction is crucial for introducing an aminoethyl moiety, a common pharmacophore.

Table 3: Common Reagents for Nitrile Reduction

| Reagent / Method | Selectivity Notes |

| Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) | Selective for the nitrile group; the ester group will typically remain intact.[9] |

| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent that reduces both nitriles and esters.[3][10] |

| Sodium Borohydride (NaBH₄) / Cobalt Chloride | A milder system capable of reducing nitriles. |

| Diisobutylaluminum Hydride (DIBAL-H) | Can selectively reduce nitriles to aldehydes at low temperatures.[3][10] |

Experimental Protocol: Catalytic Hydrogenation [9]

-

Methyl 3-(cyanomethyl)benzoate is dissolved in a suitable solvent, such as methanol or ethanol.

-

A catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is added to the solution.

-

The reaction vessel is placed in a hydrogenation apparatus and pressurized with hydrogen gas (H₂).

-

The mixture is stirred at a specified temperature (e.g., 40°C) for several hours until hydrogen uptake ceases.[9]

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the primary amine product.

Reactions of the Ester Functional Group

Hydrolysis of the Ester Group (Saponification)

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-(cyanomethyl)benzoic acid.[3] This reaction, known as saponification, is typically carried out under basic conditions using a reagent like sodium hydroxide or potassium hydroxide.[3][11]

Experimental Protocol: Basic Hydrolysis (Saponification) [12]

-

Dissolve Methyl 3-(cyanomethyl)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) (2-3 eq).

-

Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~2.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold water, and dry.

Reactions of the Activated Methylene Bridge

The methylene group (-CH₂-) positioned between the aromatic ring and the electron-withdrawing nitrile group is activated.[3] This allows for deprotonation by a suitable base to form a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and acylations, which are crucial for building more complex molecular scaffolds.[3]

References

- 1. cphi-online.com [cphi-online.com]

- 2. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 4. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 5. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 6. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 7. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Molecular weight and formula of Methyl 3-(cyanomethyl)benzoate

This technical guide provides a comprehensive overview of Methyl 3-(cyanomethyl)benzoate, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's physicochemical properties, synthesis protocols, and analytical characterization methods.

Compound Identification and Properties

Methyl 3-(cyanomethyl)benzoate is a substituted aromatic compound containing both a methyl ester and a cyanomethyl group. These functional groups provide multiple reaction sites, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Physicochemical Properties of Methyl 3-(cyanomethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 175.18 g/mol | [1][2][3][4] |

| CAS Number | 68432-92-8 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 314.1 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.141 ± 0.06 g/cm³ (Predicted) | [3][5] |

| InChI Key | XSNUGLQVCGENEM-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC=CC(=C1)CC#N | [2] |

| Storage | Sealed in dry, room temperature | [3][6] |

Synthesis Protocols

Several synthetic routes for Methyl 3-(cyanomethyl)benzoate have been documented. The choice of method often depends on the starting materials, desired yield, and scalability.

Synthesis from m-Toluic Acid

A common and industrially applicable method starts from m-toluic acid and involves a multi-step process.[1][7][8][9]

Experimental Protocol:

-

Acylation: 400 parts of m-toluic acid are reacted with 410 parts of thionyl chloride at 70°C to produce m-toluoyl chloride.[7]

-

Chlorination: The resulting m-toluoyl chloride is subjected to chlorination using liquid chlorine at a temperature range of 110-170°C to yield m-chloromethylbenzoyl chloride.[1]

-

Esterification: The m-chloromethylbenzoyl chloride is then esterified with methanol to produce methyl 3-(chloromethyl)benzoate.[1][7]

-

Cyanation: Finally, the methyl 3-(chloromethyl)benzoate undergoes a nucleophilic substitution reaction with sodium cyanide. 165 parts of methanol, 15 parts of tetrabutylammonium bromide, and 144 parts of sodium cyanide are heated to reflux. The ester from the previous step is added dropwise, and the mixture is refluxed at 65°C for 2 hours to yield Methyl 3-(cyanomethyl)benzoate.[7] The final product can be purified by distillation under reduced pressure.[7]

Synthesis from Methyl 3-(bromomethyl)benzoate

An alternative route involves the nucleophilic substitution of a bromo-precursor.

Experimental Protocol:

-

A mixture of methyl 3-(bromomethyl)benzoate (3.00 g, 13.10 mmol) and potassium cyanide (1.02 g, 15.71 mmol) in dimethylformamide (DMF, 25 mL) is prepared.[10]

-

The reaction mixture is heated to 40-45°C for 45 minutes and then stirred at room temperature for 18 hours.[10]

-

The mixture is heated again at 40°C for 24 hours. An additional amount of potassium cyanide (1.02 g, 15.71 mmol) is added, and the reaction is continued at 40°C for another 18 hours.[10]

-

After cooling to room temperature, water (25 mL) is added, and the product is extracted with ethyl acetate (3 x 25 mL).[10]

-

The combined organic layers are washed with 1N LiCl solution followed by brine, dried over MgSO₄, filtered, and concentrated.[10]

-

The crude product is purified by flash chromatography on silica gel (eluent: hexanes:EtOAc from 9:1 to 4:1) to afford pure 3-cyanomethyl-benzoic acid methyl ester.[10]

Analytical Characterization

The structural integrity and purity of Methyl 3-(cyanomethyl)benzoate are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Predicted chemical shifts are approximately δ 3.88 (3H, s) for the methyl ester protons, δ 4.17 (2H, s) for the cyanomethyl protons, and signals in the aromatic region between δ 7.57 and 7.97 for the benzene ring protons.[3][11]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:

-

A strong absorption around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[1]

-

A strong absorption around 1720 cm⁻¹ due to the C=O (ester carbonyl) stretching.[1]

-

C-H stretching vibrations from the aromatic ring and the methyl/methylene groups are also expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For Methyl 3-(cyanomethyl)benzoate, the molecular ion peak (M+) is expected at an m/z of 175.[1] Another observed peak can be at m/z 193, corresponding to the adduct with ammonia (M+18).[10]

References

- 1. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 | Benchchem [benchchem.com]

- 2. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(cyanomethyl)benzoate | 68432-92-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Methyl 3-(cyanomethyl)benzoate | CAS#:68432-92-8 | Chemsrc [chemsrc.com]

- 6. 68432-92-8|Methyl 3-(cyanomethyl)benzoate|BLD Pharm [bldpharm.com]

- 7. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 8. Methyl 3-(cyanomethyl)benzoate synthetic method (2015) | Shao Xinhua | 2 Citations [scispace.com]

- 9. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis routes of Methyl 3-(cyanomethyl)benzoate [benchchem.com]

- 11. methyl 3-(cyanomethyl) benzoate, CAS No. 68432-92-8 - iChemical [ichemical.com]

Electrophilic aromatic substitution on Methyl 3-(cyanomethyl)benzoate

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Methyl 3-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on methyl 3-(cyanomethyl)benzoate. The document elucidates the directing effects of the methyl ester and cyanomethyl functional groups, predicts the regioselectivity of substitution reactions, and offers a detailed, representative experimental protocol for the nitration of this substrate. The content is structured to serve as a practical resource for professionals in organic synthesis and drug development, featuring clearly structured data, detailed methodologies, and explanatory diagrams to illustrate core concepts.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. The rate and regioselectivity of the reaction are profoundly influenced by the substituents already present on the aromatic ring. Substituents that donate electron density to the ring activate it towards electrophilic attack and are typically ortho, para-directing. Conversely, electron-withdrawing groups deactivate the ring, making it less reactive than benzene, and are generally meta-directing.

The subject of this guide, methyl 3-(cyanomethyl)benzoate, presents an interesting case study as it possesses two distinct electron-withdrawing groups positioned meta to each other. Understanding their combined influence is crucial for predicting reaction outcomes and designing synthetic routes.

Analysis of Substituent Effects

The reactivity of the benzene ring in methyl 3-(cyanomethyl)benzoate is governed by the electronic properties of its two substituents: the methyl ester (-COOCH₃) at the C1 position and the cyanomethyl (-CH₂CN) at the C3 position.

-

Methyl Ester Group (-COOCH₃): This group is a classic example of a deactivating, meta-director. It withdraws electron density from the aromatic ring through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating a partial positive charge on the ring, particularly at the ortho and para positions. This destabilizes the sigma complex required for ortho/para attack.

-

-

Cyanomethyl Group (-CH₂CN): This group is also deactivating, primarily due to the strong inductive effect of the cyano (-CN) moiety.

-

Inductive Effect (-I): The highly electronegative nitrogen atom in the cyano group strongly withdraws electron density. This effect is transmitted through the methylene (-CH₂) spacer to the aromatic ring, reducing its nucleophilicity.

-

Resonance Effect: There is no direct resonance interaction between the cyano group and the aromatic pi system due to the insulating sp³-hybridized methylene bridge. Therefore, its electronic influence is dominated by the inductive effect.

-

Because both groups withdraw electron density, the aromatic ring of methyl 3-(cyanomethyl)benzoate is significantly deactivated towards electrophilic attack, requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures) compared to benzene.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

| -COOCH₃ | C1 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating | meta |

| -CH₂CN | C3 | Electron-withdrawing (-I) | None | Deactivating | meta (predicted) |

Regioselectivity of Electrophilic Attack

With two deactivating groups located meta to each other, the position of the incoming electrophile is determined by the cumulative directing effects. The substitution will occur at the position that is least deactivated. The available positions for substitution are C2, C4, C5, and C6.

-

Attack at C2: This position is ortho to both the -COOCH₃ and -CH₂CN groups. Attack here is highly disfavored due to severe steric hindrance and the strong deactivating influence from both adjacent groups.

-

Attack at C4 and C6: These positions are ortho and para, respectively, to the meta-directing -COOCH₃ group. The sigma complexes for attack at these positions are significantly destabilized by the resonance and inductive effects of the ester group.

-

Attack at C5: This position is meta to the -COOCH₃ group and meta to the -CH₂CN group. As meta-directing groups deactivate the ortho and para positions more strongly than the meta position, the C5 position remains the least deactivated (or most electron-rich) site on the ring.

Caption: Logical analysis of potential substitution sites on methyl 3-(cyanomethyl)benzoate.

Representative Experimental Protocol: Nitration

Reaction: Nitration of Methyl 3-(cyanomethyl)benzoate to Methyl 3-(cyanomethyl)-5-nitrobenzoate.

Safety Precautions: This reaction involves the use of concentrated strong acids (sulfuric and nitric acid), which are highly corrosive. The reaction can be exothermic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood.

Table 2: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 3-(cyanomethyl)benzoate | 175.18 | 3.50 g | 20.0 |

| Concentrated H₂SO₄ (98%) | 98.08 | 8.0 mL | ~147 |

| Concentrated HNO₃ (70%) | 63.01 | 3.0 mL | ~47 |

| Ice | - | 50 g | - |

| Cold Deionized Water | 18.02 | 50 mL | - |

| Cold Methanol | 32.04 | 10 mL | - |

| Methanol (for recrystallization) | 32.04 | As needed | - |

Methodology

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 8.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Substrate: Slowly add 3.50 g (20.0 mmol) of methyl 3-(cyanomethyl)benzoate to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition. Stir until the substrate is fully dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker or vial, carefully mix 3.0 mL of concentrated nitric acid with 3.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

-

Reaction: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the solution of the substrate over a period of 20-30 minutes. Meticulously monitor the temperature and maintain it between 0 °C and 10 °C. A significant exotherm could lead to the formation of dinitrated byproducts.

-

Reaction Completion: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring for another 60 minutes.

-

Work-up and Isolation: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. A solid precipitate should form. Stir the mixture until all the ice has melted.

-

Filtration: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the solid product sequentially with two portions of cold deionized water (25 mL each) and then with two portions of ice-cold methanol (5 mL each) to remove residual acids.

-

Purification: Recrystallize the crude solid from a minimal amount of hot methanol to yield the purified methyl 3-(cyanomethyl)-5-nitrobenzoate as a solid.

-

Characterization: Dry the product, record the final mass, calculate the percentage yield, and characterize by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Caption: Step-by-step workflow for the nitration of methyl 3-(cyanomethyl)benzoate.

Conclusion

The electrophilic aromatic substitution of methyl 3-(cyanomethyl)benzoate is governed by the strong deactivating and meta-directing influence of the methyl ester group, reinforced by the deactivating inductive effect of the cyanomethyl group. Theoretical analysis strongly indicates that electrophilic attack will occur preferentially at the C5 position, which is meta to both existing substituents. Due to the significant deactivation of the ring, reactions are expected to require more forcing conditions than those used for monosubstituted deactivated benzenes. The provided nitration protocol serves as a robust template for the synthesis of 5-substituted derivatives of this versatile intermediate. This guide provides the foundational knowledge for researchers to effectively utilize methyl 3-(cyanomethyl)benzoate in complex synthetic applications.

References

Stability and Storage of Methyl 3-(cyanomethyl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-(cyanomethyl)benzoate. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this important chemical intermediate. The guide outlines the known stability profile, potential degradation pathways, and recommended analytical procedures for assessing stability.

Chemical and Physical Properties

Methyl 3-(cyanomethyl)benzoate is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 3-(cyanomethyl)benzoate

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |